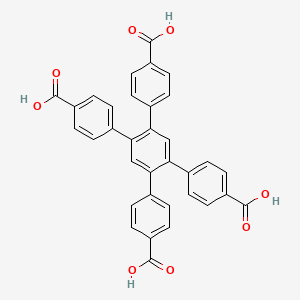

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2,4,5-tris(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTQKANXPMBQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078153-58-8 | |

| Record name | 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) is a tetracarboxylic acid organic linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar core and four peripherally located carboxylic acid groups make it an exceptional building block for creating highly porous and stable crystalline structures. This guide provides a comprehensive overview of the properties, structure, and synthesis of H4TCPB, as well as its applications in the development of novel materials for gas storage, catalysis, and potential drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₂₂O₈ | [1][2] |

| Molecular Weight | 558.53 g/mol | [1][2] |

| CAS Number | 1078153-58-8 | |

| Appearance | White to almost white powder/crystal | [3] |

| Purity | ≥97% (HPLC) | [3] |

| Predicted Boiling Point | 792.8 ± 60.0 °C | [4] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.24 ± 0.10 | [4] |

| InChI | 1S/C34H22O8/c35-31(36)23-9-1-19(2-10-23)27-17-29(21-5-13-25(14-6-21)33(39)40)30(22-7-15-26(16-8-22)34(41)42)18-28(27)20-3-11-24(12-4-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| SMILES | OC(=O)c1ccc(cc1)c2c(cc(c(c2)c3ccc(cc3)C(=O)O)c4ccc(cc4)C(=O)O)c5ccc(cc5)C(=O)O |

Molecular and Crystal Structure

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with four carboxyphenyl groups at the 1, 2, 4, and 5 positions. This arrangement results in a rigid and sterically hindered molecule with a propeller-like conformation in the gas phase. In the solid state, intermolecular hydrogen bonding between the carboxylic acid groups dictates the packing arrangement.

The crystal structure of this compound has been determined by X-ray diffraction and is available in the Crystallography Open Database (COD).

| Crystallographic Data | |

| COD ID | 7227669 |

| Space Group | P b c n |

| Unit Cell Dimensions | a = 19.4377 Å, b = 30.6822 Å, c = 9.1127 Å |

| α = 90.0000°, β = 90.0000°, γ = 90.0000° |

Caption: Crystallographic data for this compound.

The structure reveals a layered arrangement where molecules are linked through extensive hydrogen-bonding networks, forming two-dimensional sheets.

Caption: 2D representation of the molecular structure of H4TCPB.

Spectroscopic Data

| Spectroscopic Data for 1,2,4,5-Tetrakis(4-methylphenyl)benzene Intermediate | |

| ¹H NMR (CDCl₃) | δ 2.32 (s, 12H), 7.04 (d, 8H), 7.12 (d, 8H), 7.45 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 128.9, 130.0, 133.3, 136.4, 138.4, 139.5 ppm |

Note: This data is for a synthetic precursor and not the final H4TCPB product.

A representative FT-IR spectrum of a similar aromatic polycarboxylic acid would show characteristic peaks for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations, in addition to aromatic C-H and C=C stretching vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to H4TCPB involves a Grignard reaction followed by oxidation. The following is a representative protocol.[4]

Caption: A typical synthetic route for H4TCPB.

Step 1: Synthesis of 1,2,4,5-Tetrakis(4-methylphenyl)benzene

-

To a flask containing hexabromobenzene (5.0 g, 9.07 mmol) under a nitrogen atmosphere, add p-tolylmagnesium bromide (100 ml of a 1M solution in THF, 100 mmol).

-

Stir the resulting grey suspension at room temperature for 15 hours.

-

Pour the reaction mixture onto ice and add 50 ml of 6M HCl.

-

Extract the mixture with THF (3 x 200 ml).

-

Combine the organic layers and remove the solvent via rotary evaporation.

-

Wash the resulting solid with hexanes and cold acetone (B3395972) to yield 1,2,4,5-tetrakis(4-methylphenyl)benzene.

Step 2: Oxidation to this compound

-

Place the intermediate from Step 1 (2.0 g) in a 100 ml Teflon-lined vessel.

-

Add 24 ml of water and 6 ml of concentrated nitric acid.

-

Seal the vessel and heat at 180 °C for 24 hours.

-

Collect the resulting solid by filtration and wash with a 7:3 mixture of THF and chloroform.

-

Dry the solid to obtain the final product, this compound.

General Protocol for MOF Synthesis using H4TCPB

The versatility of H4TCPB allows for its use in the synthesis of various MOFs with different metal ions. A general solvothermal synthesis protocol is outlined below.[5][6][7]

Caption: A generalized workflow for the solvothermal synthesis of MOFs using H4TCPB.

-

Preparation of the Reaction Mixture: In a typical synthesis, this compound and a chosen metal salt (e.g., zirconium(IV) chloride, strontium nitrate) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).[5][7] Modulators, such as formic acid or acetic acid, are often added to control the crystallinity and phase of the resulting MOF.[7]

-

Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 100-150 °C) for a period ranging from a few hours to several days.[5][6]

-

Isolation and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration and washed several times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

-

Activation: To remove the solvent molecules occluded within the pores of the MOF, an activation step is typically required. This often involves solvent exchange with a more volatile solvent followed by heating under vacuum.

Applications

The unique structural characteristics of H4TCPB make it a valuable linker for the construction of MOFs with applications in various fields.

-

Gas Storage and Separation: The high porosity and tunable pore sizes of MOFs synthesized with H4TCPB make them promising candidates for the storage of gases such as hydrogen and methane, as well as for the separation of gas mixtures.[1]

-

Catalysis: The incorporation of catalytically active metal sites into MOFs constructed with H4TCPB can lead to heterogeneous catalysts with high activity and selectivity.[1]

-

Luminescence: Some MOFs synthesized with H4TCPB and lanthanide metals have been shown to exhibit luminescent properties, suggesting potential applications in sensing and optoelectronic devices.[6]

-

Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules, and the biodegradability of some frameworks makes them potential candidates for controlled drug release systems.

Safety and Handling

This compound is classified as a skin and eye irritant.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key building block in the design and synthesis of advanced porous materials. Its rigid structure and multiple coordinating sites enable the formation of robust and highly ordered Metal-Organic Frameworks with a wide range of potential applications. Further research into the synthesis of novel MOFs using this versatile linker is expected to lead to the development of new materials with tailored properties for addressing challenges in energy, environment, and medicine.

References

- 1. 1,2,4,5-テトラキス(4-カルボキシフェニル)ベンゼン contains up to 6 wt. % water, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. H4TCPB this compound contains up to 20 wt. dimethyl sulfoxide, 98 [sigmaaldrich.com]

- 3. This compound | 1078153-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis of luminescent thorium-based metal–organic frameworks with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C34H22O8 | CID 45377724 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Application of the H4TCPB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly known as H4TCPB, is a tetratopic carboxylic acid linker that has garnered significant interest in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and four points of connectivity allow for the construction of highly porous and stable three-dimensional networks. While its primary application to date has been in areas such as gas storage and catalysis, the unique properties of MOFs constructed from H4TCPB are paving the way for innovative applications in the biomedical field, including advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis of the H4TCPB linker and explores its burgeoning role in drug development.

H4TCPB Linker: Core Properties

The H4TCPB molecule is characterized by a central benzene (B151609) ring symmetrically substituted with four carboxyphenyl groups. This structure imparts a high degree of rigidity and pre-determined coordination geometry, which is crucial for the formation of crystalline MOFs.

| Property | Value |

| Chemical Formula | C₃₄H₂₂O₈ |

| Molecular Weight | 558.53 g/mol [1] |

| CAS Number | 1078153-58-8[2] |

| Appearance | Typically a powder[1] |

| Solubility | Sparingly soluble in common organic solvents |

Synthesis of the H4TCPB Linker

The most prevalent and robust method for synthesizing the H4TCPB linker is the Palladium-catalyzed Suzuki cross-coupling reaction.[1][3] This reaction creates the essential carbon-carbon bonds between the central benzene core and the four carboxyphenyl arms.

Experimental Protocol: Suzuki Coupling Reaction

This protocol outlines a typical synthesis of H4TCPB, starting from 1,2,4,5-tetrabromobenzene (B48376) and 4-carboxyphenylboronic acid.

Materials:

-

1,2,4,5-Tetrabromobenzene

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine 1,2,4,5-tetrabromobenzene (1.0 eq), 4-carboxyphenylboronic acid (4.4 eq), and potassium carbonate (8.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere with vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of 1-2 to precipitate the crude product.

-

Purification:

-

Filter the precipitate and wash thoroughly with water to remove inorganic salts.

-

Wash the crude product with acetone and ethyl acetate to remove unreacted starting materials and by-products.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as DMF/water or by washing with hot DMF followed by acetone and hexanes.

-

-

Drying: Dry the purified H4TCPB linker under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvents.

Quantitative Data:

| Parameter | Typical Value |

| Yield | 70-90% |

| Purity | >97% (as determined by NMR) |

Characterization of H4TCPB

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.0 (s, 4H, -COOH), ~8.0 (d, 8H, Ar-H), ~7.8 (d, 8H, Ar-H), ~7.5 (s, 2H, Ar-H on central ring).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~167.5 (-COOH), ~144.0, ~139.5, ~131.0, ~130.0, ~129.5, ~129.0 (Ar-C).

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the compound.

H4TCPB in Drug Development: A MOF-Mediated Approach

While H4TCPB is not directly employed as a linker in drug conjugates, it serves as a critical building block for creating MOFs that can act as sophisticated drug delivery vehicles. The high porosity and tunable pore size of H4TCPB-based MOFs make them excellent candidates for encapsulating therapeutic agents.

H4TCPB-Based MOFs for Targeted Drug Delivery

A key area of research is the development of H4TCPB-based MOFs for targeted cancer therapy. These MOFs can be engineered to release their drug payload in response to specific stimuli within the tumor microenvironment, such as a lower pH.

Experimental Workflow for Drug Loading and Release Studies:

pH-Responsive Drug Release from Zirconium-H4TCPB MOFs

Zirconium-based MOFs (Zr-MOFs) synthesized with the H4TCPB linker have shown particular promise for pH-responsive drug delivery.[4][5] The coordination bonds between the zirconium clusters and the carboxylate groups of the H4TCPB linker can be destabilized in the acidic environment characteristic of tumor tissues and endo-lysosomal compartments, leading to the controlled release of the encapsulated drug.

Signaling Pathway for MOF-Mediated Cancer Cell Apoptosis:

The anticancer drug doxorubicin (B1662922) (DOX), when released from H4TCPB-based MOFs within cancer cells, can induce apoptosis through various signaling pathways. A simplified representation of a common pathway is illustrated below.

References

- 1. 1,2,4,5-四(4-羧基苯基)苯 contains up to 6 wt. % water, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - H4TCPB - SIKÉMIA [sikemia.com]

- 3. This compound | 1078153-58-8 | Benchchem [benchchem.com]

- 4. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Synthesis, Properties, and Applications in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, a key organic linker in the development of advanced porous materials. Herein, we detail its chemical properties, synthesis protocols, and its significant role in the construction of Metal-Organic Frameworks (MOFs). This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development, offering detailed experimental procedures and critical data to facilitate further innovation.

Introduction

This compound, also known as H₄TCPB, is a tetracarboxylic acid organic linker that has garnered significant attention for its use in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid, planar structure and the symmetric arrangement of its four carboxyl groups make it an exceptional building block for creating highly porous and stable crystalline materials.[1][2] These MOFs have shown great promise in a variety of applications, including gas storage and separation, catalysis, and as potential platforms for drug delivery systems. This guide will cover the fundamental properties of this compound, detailed protocols for its synthesis, and its application in the formation of MOFs.

Chemical and Physical Properties

This compound is a white to off-white powder. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₂₂O₈ | [3] |

| Molecular Weight | 558.53 g/mol | [3] |

| CAS Number | 1078153-58-8 | [3] |

| Appearance | White to almost white powder/crystal | |

| Purity | >97.0% | |

| Synonyms | 4,4',4'',4'''-Benzene-1,2,4,5-tetrayltetrabenzoic acid, H₄TCPB |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, one of which involves a Grignard reaction followed by an oxidation step. While Suzuki coupling is also a cited method for its synthesis, a detailed experimental protocol for this specific molecule is less commonly documented in open literature.

Experimental Protocol: Grignard Reaction and Oxidation

This protocol describes a two-step synthesis starting from hexabromobenzene (B166198).

Step 1: Synthesis of 1,2,4,5-Tetrakis(p-tolyl)benzene

-

Reagents:

-

p-Tolylmagnesium bromide (1M in THF)

-

Hexabromobenzene

-

6M Hydrochloric acid

-

Tetrahydrofuran (THF)

-

Hexanes

-

Acetone

-

-

Procedure:

-

Under a nitrogen atmosphere, add 100 ml of p-tolylmagnesium bromide (1M in THF, 100 mmol) to a flask containing 5g of hexabromobenzene (9.07 mmol).

-

Stir the mixture at room temperature for 15 hours, during which a gray suspension will form.

-

Pour the reaction mixture onto ice and then add 50 ml of 6M HCl.

-

Extract the mixture with THF (3 x 200 ml).

-

Combine the organic layers and remove the solvent via rotary evaporation.

-

Wash the resulting solid with hexanes and cold acetone.

-

The isolated yield of 1,2,4,5-Tetrakis(p-tolyl)benzene is approximately 2.75g (70%).[4]

-

Step 2: Oxidation to this compound

-

Reagents:

-

1,2,4,5-Tetrakis(p-tolyl)benzene (from Step 1)

-

Nitric Acid (HNO₃)

-

Water

-

THF/Chloroform (7:3 mixture)

-

-

Procedure:

-

Place 2g of 1,2,4,5-Tetrakis(p-tolyl)benzene in a 100 ml Teflon-lined vessel.

-

Add 24 ml of water and 6 ml of HNO₃ to the vessel.

-

Seal the vessel and heat it at 180 °C for 24 hours.

-

Collect the resulting solid by filtration.

-

Wash the solid with a 7:3 mixture of THF and chloroform.

-

The isolated yield of this compound is approximately 1.85g (75%).[4]

-

Spectroscopic Data

-

¹³C NMR (CDCl₃): δ 128.9, 130.0, 133.3, 136.4, 138.4, 139.5 ppm.[4]

Application in Metal-Organic Framework (MOF) Synthesis

This compound is a versatile linker for the synthesis of various MOFs. The following are examples of experimental protocols for the synthesis of thorium-based and zirconium/cerium-based MOFs.

Experimental Protocol: Synthesis of Thorium-Based MOFs

-

Reagents:

-

Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

-

This compound (H₄TCPB)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid

-

Ethanol (EtOH)

-

-

Procedure for Compound 1:

-

In a 7 mL capped vial, mix Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol), H₄TCPB (11.17 mg, 0.02 mmol), DMF (1.5 mL), and trifluoroacetic acid (0.025 mL).

-

Heat the vial at 130 °C for 6 hours.

-

Cool the mixture to room temperature.

-

Filter the colorless crystals, wash with EtOH, and dry at room temperature.

-

The yield is 54.3% based on H₄TCPB.[5]

-

Experimental Protocol: Synthesis of Zr/Ce-Based MOFs (CAU-24)

-

Reagents:

-

Zirconium(IV) chloride (ZrCl₄) or Cerium(IV) ammonium (B1175870) nitrate ((NH₄)₂Ce(NO₃)₆)

-

This compound (H₄TCPB)

-

N,N-Dimethylformamide (DMF)

-

Formic acid

-

-

Procedure:

-

Dissolve H₄TCPB in DMF.

-

Add an aqueous solution of the corresponding metal salt and formic acid.

-

Heat the mixture with stirring at 100 °C for 15 minutes.

-

The resulting microcrystalline powder is the desired MOF.[1]

-

Quantitative Data

The properties of MOFs synthesized using this compound are highly dependent on the metal center and synthesis conditions. Below is a summary of reported crystallographic and porosity data.

| MOF Designation | Metal Center | Crystal System | Space Group | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Reference |

| Th-MOF (Compound 1) | Thorium | Monoclinic | P2₁/c | 342 | 0.185 | [5] |

| Th-MOF (Compound 2) | Thorium | Orthorhombic | Pbcn | 408 | 0.218 | [5] |

| Th-MOF (Compound 3) | Thorium | Monoclinic | P2₁/c | 283 | 0.157 | [5] |

| Zr-CAU-24 | Zirconium | Orthorhombic | Pbcn | 1610 | 0.66 | [1] |

| Ce-CAU-24 | Cerium | Orthorhombic | Pbcn | - | - | [1] |

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of H₄TCPB via Grignard reaction and oxidation.

Experimental Workflow for MOF Synthesis

Caption: General experimental workflow for the synthesis of MOFs.

References

- 1. Synthesis and structure of Zr( iv )- and Ce( iv )-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03852B [pubs.rsc.org]

- 2. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C34H22O8 | CID 45377724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis of luminescent thorium-based metal–organic frameworks with this compound - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of H4TCPB: A Technical Guide

Introduction: 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly referred to as H4TCPB, is a tetratopic carboxylic acid linker that serves as a fundamental building block in the synthesis of metal-organic frameworks (MOFs).[1] Its rigid, symmetric structure, featuring a central benzene (B151609) core functionalized with four carboxyphenyl groups, allows for the construction of highly porous and robust crystalline materials with applications in gas storage, separation, and catalysis.[1] An in-depth understanding of its spectroscopic properties is crucial for confirming its chemical identity and purity prior to its use in materials synthesis. This technical guide provides a summary of the key spectroscopic data for H4TCPB, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the expected and experimentally observed spectroscopic data for H4TCPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the low solubility of H4TCPB in common NMR solvents at room temperature, obtaining high-resolution spectra can be challenging. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and elevated temperatures is often necessary. The data presented below is predicted based on the chemical structure and typical chemical shifts for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for H4TCPB in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 4H | Carboxylic acid protons (-COOH) |

| ~8.0 | Doublet | 8H | Aromatic protons ortho to the carboxylic acid group |

| ~7.8 | Doublet | 8H | Aromatic protons meta to the carboxylic acid group |

| ~7.5 | Singlet | 2H | Protons on the central benzene ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data for H4TCPB in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid carbons (-C OOH) |

| ~145 | Quaternary aromatic carbons attached to the central ring |

| ~140 | Quaternary aromatic carbons of the central ring |

| ~131 | Quaternary aromatic carbons attached to the -COOH group |

| ~130 | Aromatic carbons ortho to the carboxylic acid group |

| ~129 | Aromatic carbons meta to the carboxylic acid group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of H4TCPB is characterized by the vibrational modes of its carboxylic acid and aromatic functional groups. The data presented is based on typical absorption ranges for these moieties.

Table 3: FT-IR Spectroscopic Data for H4TCPB (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch of the carboxylic acid |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~1300 | Medium | C-O stretch and O-H bend of the carboxylic acid |

| ~920 | Medium (broad) | Out-of-plane O-H bend of the carboxylic acid dimer |

| ~850 | Strong | C-H out-of-plane bending (para-substituted rings) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight of H4TCPB.

Table 4: Mass Spectrometry Data for H4TCPB

| m/z | Ion |

| 558.13 | [M-H]⁻ (Calculated: 558.13) |

| 559.14 | [M+H]⁺ (Calculated: 559.14) |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of H4TCPB are provided below.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of H4TCPB into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently warm the sample in a heat gun or a warm water bath to aid dissolution. Sonication can also be applied.

-

Ensure the solution is homogeneous before placing it in the NMR spectrometer.

-

-

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (or higher for better solubility).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Pulse Angle: 90°.

-

-

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (or higher for better solubility).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the H4TCPB sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110 °C for several hours to remove any adsorbed water.

-

In an agate mortar, grind approximately 1-2 mg of H4TCPB with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation and Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Accessory: Transmission sample holder.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be collected as the background.

-

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of H4TCPB (approximately 0.1 mg/mL) in a suitable solvent such as a mixture of methanol (B129727) and a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) to facilitate deprotonation for negative ion mode, or a weak acid (e.g., formic acid) for positive ion mode.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Negative or positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

-

Mass Range: m/z 100-1000.

-

Workflow for Synthesis and Characterization of H4TCPB-based MOFs

The following diagram illustrates the general workflow from the H4TCPB linker to the characterization of the final MOF material.

Caption: Workflow for the synthesis and characterization of H4TCPB-based MOFs.

References

An In-depth Technical Guide to Tetracarboxylate Linkers for Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetracarboxylate linkers used in the synthesis of Metal-Organic Frameworks (MOFs), with a particular focus on their application in drug delivery systems. We will delve into the synthesis, properties, and characterization of MOFs derived from key tetracarboxylate linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

Introduction to Tetracarboxylate Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Tetracarboxylate linkers, organic molecules containing four carboxylic acid groups, are particularly valuable in the design and synthesis of robust MOFs with high connectivity and versatile applications.

The presence of four coordinating carboxylate groups allows these linkers to connect to multiple metal centers, leading to the formation of highly stable, three-dimensional frameworks. The geometry and rigidity of the tetracarboxylate linker significantly influence the resulting pore size and shape, which are critical parameters for applications such as gas storage, separation, catalysis, and, notably, drug delivery.

This guide will focus on three prominent examples of tetracarboxylate linkers:

-

Pyromellitic acid (H4btec) : A planar and relatively small aromatic linker.

-

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4tcpb) : A larger, more rigid aromatic linker that can lead to MOFs with extended porous networks.

-

Porphyrin-based tetracarboxylates : A class of functional linkers that can impart unique photophysical and catalytic properties to the MOF, making them attractive for photodynamic therapy and targeted drug delivery.

Quantitative Data of Tetracarboxylate Linker-Based MOFs

The following tables summarize key quantitative data for MOFs synthesized from pyromellitic acid, this compound, and porphyrin-based tetracarboxylate linkers. This data is essential for comparing the properties of different MOFs and selecting appropriate candidates for specific applications.

Table 1: Properties of Pyromellitic Acid (H4btec)-Based MOFs

| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loaded | Drug Loading Capacity (wt%) | Drug Release Profile |

| MIL-121 | Al³⁺ | 162 | - | - | - | - | - |

| Sb-PMA-300 | Sb³⁺ | - | - | - | - | - | - |

Table 2: Properties of this compound (H4tcpb)-Based MOFs

| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loaded | Drug Loading Capacity (wt%) | Drug Release Profile |

| Zr-CAU-24 | Zr⁴⁺ | - | - | - | - | - | - |

| Ce-CAU-24 | Ce⁴⁺ | - | - | - | - | - | - |

| Th-MOFs | Th⁴⁺ | - | - | - | - | - | - |

Table 3: Properties of Porphyrin-Based Tetracarboxylate MOFs

| MOF | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loaded | Drug Loading Capacity (wt%) | Drug Release Profile |

| PCN-224 | Zr⁴⁺ | 2600 | 1.2 | 30-40 | Doxorubicin | ~20 | pH-responsive |

| Al-TCPP-Pt | Al³⁺/Pt²⁺ | - | - | - | - | - | - |

| PPF | Zr⁴⁺ | - | - | - | Doxorubicin | - | Slow release over 27h |

| DOX@La-MOF | La³⁺ | - | - | - | Doxorubicin | 86.4 | pH-responsive |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative MOFs from each class of tetracarboxylate linkers.

Synthesis of a Pyromellitic Acid-Based MOF: Sb-PMA-300

Materials:

-

Antimony(III) acetate (B1210297) (C₆H₉O₆Sb, 97%)

-

Pyromellitic acid (PMA, 98%)

Procedure:

-

Dissolve 0.441 g of antimony(III) acetate in 10 mL of methanol to create solution A.

-

Dissolve 0.445 g of pyromellitic acid in 10 mL of methanol to create solution B.

-

Slowly add solution A to solution B while stirring.

-

Continue stirring the mixture for 24 hours at room temperature.

-

Collect the solid product by centrifugation and wash it twice with methanol.

-

Dry the collected solid in a vacuum oven at 60 °C for 6 hours. The resulting product is labeled as Sb-PMA.

-

Transfer the dried Sb-PMA to a tube furnace and heat it to 300 °C for the desired duration to obtain the final Sb-PMA-300 material.[1]

Synthesis of a this compound (H4tcpb)-Based MOF: Th-MOF

Materials:

-

Thorium(IV) nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O)

-

This compound (H4tcpb)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid

-

Ethanol (EtOH)

Procedure for Compound 1:

-

In a 7 mL capped vial, combine 11.40 mg (0.02 mmol) of Th(NO₃)₄·5H₂O, 11.17 mg (0.02 mmol) of H4tcpb, 1.5 mL of DMF, and 0.025 mL of trifluoroacetic acid.

-

Heat the sealed vial at 130 °C for 6 hours.

-

Allow the vial to cool to room temperature.

-

Filter the resulting colorless crystals, wash them with EtOH, and dry them at room temperature. The yield is 54.3% based on H4tcpb.[2]

Procedure for Compound 3:

-

In a 7 mL capped vial, combine 11.40 mg (0.02 mmol) of Th(NO₃)₄·5H₂O, 11.17 mg (0.02 mmol) of H4tcpb, 1.5 mL of DMF, and 0.025 mL of trifluoroacetic acid.

-

Heat the sealed vial at 80 °C for 2 days.

-

Allow the vial to cool to room temperature.

-

Filter the resulting colorless crystals, wash them with EtOH, and dry them at room temperature. The yield is 43.8% based on H4tcpb.[2]

Synthesis of a Porphyrin-Based Tetracarboxylate MOF: Co-Por MOF

Materials:

-

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Dimethylacetamide (DMA)

-

Methanol (MeOH)

-

Water (H₂O)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Prepare the TCPP linker according to previously reported methods.

-

In a 150 mL high-pressure vessel, dissolve cobalt nitrate hexahydrate and TCPP in a mixed solvent of DMA:MeOH:H₂O (4:1:1 v/v/v) using ultrasonication.

-

Seal the vessel and heat it at 115 °C for 24 hours.

-

After cooling to room temperature, collect the dark green crystalline powder by filtration.

-

Wash the product with DMF and dry it in the air at room temperature.[3]

Mandatory Visualizations

General MOF Synthesis Workflow

The following diagram illustrates a typical solvothermal synthesis workflow for a tetracarboxylate linker-based MOF.

Caption: General workflow for the solvothermal synthesis of a tetracarboxylate linker-based MOF.

EGFR Signaling Pathway Targeted by Gefitinib

Many MOF-based drug delivery systems are designed to carry anticancer drugs. The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, and the inhibitory action of a drug like gefitinib, which can be encapsulated in MOFs.

Caption: EGFR signaling pathway and the inhibitory effect of Gefitinib.[1][2][4][5][6]

Conclusion

Tetracarboxylate linkers are indispensable building blocks in the construction of robust and functional Metal-Organic Frameworks. Their ability to form highly connected and porous structures makes them ideal for a wide range of applications, particularly in the field of drug delivery. The examples of pyromellitic acid, H4tcpb, and porphyrin-based linkers demonstrate the chemical versatility and tunability of these systems. By carefully selecting the linker and metal components, researchers can design MOFs with tailored properties for specific therapeutic needs, paving the way for the next generation of advanced drug delivery platforms. Further research into novel tetracarboxylate linkers and their corresponding MOFs will undoubtedly continue to expand the horizons of this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Applications of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (CAS No. 1078153-58-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, commonly referred to as H4TCPB, is a tetratopic carboxylic acid-based organic linker. Its rigid, planar core and four symmetrically distributed carboxylate groups make it a premier building block in the field of reticular chemistry. The compound, identified by CAS number 1078153-58-8, is instrumental in the synthesis of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The specific geometry of H4TCPB allows for the construction of three-dimensional networks with well-defined pore structures and high surface areas, which are desirable for a multitude of applications.[2] This technical guide provides a comprehensive overview of the research applications of H4TCPB, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic and functional pathways.

Core Applications in Materials Science

The primary research application of H4TCPB is as a linker molecule in the synthesis of MOFs.[3] These crystalline materials, formed by the coordination of metal ions or clusters with organic linkers, exhibit exceptional porosity and tunable properties.[1] The applications of H4TCPB-based MOFs are diverse and include gas storage and separation, catalysis, and luminescence.[1][4]

Gas Adsorption and Separation

A significant area of research for H4TCPB-based MOFs is in the selective capture of gases, particularly carbon dioxide. The ability to create porous materials with specific functionalities allows for the design of frameworks that can preferentially adsorb CO2 over other gases.

A notable example is a three-dimensional porous Co(II)-based MOF, designated MOF1, synthesized using H4TCPB.[5] This framework demonstrates selective adsorption of CO2 over nitrogen, argon, and hydrogen. The isosteric heat of adsorption (Qst) for CO2 in this MOF is a key performance indicator, highlighting the strength of the interaction between the gas molecules and the framework.[5]

Table 1: CO2 Adsorption Properties of a Co(II)-H4TCPB MOF

| Parameter | Value | Reference |

| Isosteric Heat of Adsorption (Qst) for CO2 | 35.4 kJ mol⁻¹ | [5] |

Heterogeneous Catalysis

The well-defined and accessible pores of H4TCPB-based MOFs make them excellent candidates for heterogeneous catalysis. The metallic nodes within the framework can act as Lewis acid sites, facilitating a variety of chemical transformations.

The aforementioned Co(II)-based MOF, after activation to generate unsaturated Lewis acidic Co(II) ions, exhibits catalytic activity for the conversion of CO2 into cyclic carbonates under mild conditions.[5] This application is particularly relevant for CO2 utilization strategies.

Luminescence and Sensing

The inherent photoluminescent properties of the H4TCPB linker can be imparted to the resulting MOFs. This has led to the development of luminescent materials with potential applications in sensing and optoelectronics.

Researchers have synthesized Zr(IV)- and Ce(IV)-based MOFs, denoted as M-CAU-24 (M = Zr, Ce), using H4TCPB.[6][7] The Zr-CAU-24 framework, in particular, exhibits UV/blue ligand-based luminescence.[6][7] Similarly, several thorium-based MOFs synthesized with H4TCPB also display blue ligand-based luminescence.[4][8][9][10]

Experimental Protocols

The synthesis of MOFs using H4TCPB typically involves solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to facilitate the crystallization of the framework.

Synthesis of a Co(II)-based MOF for CO2 Capture

Protocol:

-

A mixture of Co(NO₃)₂·6H₂O, H4TCPB, and N,N-dimethylformamide (DMF) is prepared in a specific molar ratio.

-

The mixture is placed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

-

After cooling to room temperature, the resulting crystals are collected by filtration.

-

The crystals are washed with a suitable solvent, such as DMF, and dried.

-

Activation of the MOF is achieved by heating under vacuum to remove coordinated solvent molecules and expose the active metal sites.[5]

Synthesis of Zr(IV)- and Ce(IV)-based CAU-24 MOFs

Protocol:

-

H4TCPB is dissolved in N,N-dimethylformamide (DMF).

-

An aqueous solution of the corresponding metal salt (e.g., ZrCl₄ or Ce(NH₄)₂(NO₃)₆) is added to the H4TCPB solution.

-

Formic acid is added as a modulator to control the crystallization process.

-

The reaction mixture is heated to 100 °C with stirring for a short duration (e.g., 15 minutes).

-

The resulting microcrystalline powder is collected, washed, and dried.[6][7]

Synthesis of Thorium-based Luminescent MOFs

Protocol:

-

A mixture of Th(NO₃)₄·5H₂O, H4TCPB, and N,N-dimethylformamide (DMF) is prepared.

-

Trifluoroacetic acid is added as a modulator.

-

The mixture is sealed in a capped vial and heated to a specific temperature (e.g., 130 °C) for a set time (e.g., 6 hours).

-

The resulting colorless crystals are filtered, washed with ethanol, and dried at room temperature.[9][10]

Visualizing Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the synthesis processes and the resulting MOF structures.

Caption: General workflow for the solvothermal synthesis of MOFs using H4TCPB.

Caption: Mechanism of CO₂ capture and conversion by a Co(II)-H4TCPB MOF.

Conclusion

This compound (CAS No. 1078153-58-8) is a versatile and powerful organic linker that has enabled significant advancements in the field of materials science. Its use in the synthesis of Metal-Organic Frameworks has led to the development of materials with promising applications in gas separation, catalysis, and luminescence. The detailed experimental protocols and structural insights provided in this guide offer a foundation for researchers to explore and expand upon the applications of this important compound. The continued investigation into H4TCPB-based materials is expected to yield further innovations in areas such as sustainable chemistry and advanced functional materials.

References

- 1. H4TCPB this compound contains up to 20 wt. dimethyl sulfoxide, 98 [sigmaaldrich.com]

- 2. This compound | 1078153-58-8 | Benchchem [benchchem.com]

- 3. This compound - H4TCPB - SIKÉMIA [sikemia.com]

- 4. Synthesis of luminescent thorium-based metal–organic frameworks with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Construction of a 3D porous Co(ii) metal–organic framework (MOF) with Lewis acidic metal sites exhibiting selective CO2 capture and conversion under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and structure of Zr( iv )- and Ce( iv )-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03852B [pubs.rsc.org]

- 7. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of luminescent thorium-based metal-organic frameworks with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of luminescent thorium-based metal–organic frameworks with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Crystal Structure of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, a significant organic linker molecule. The information presented herein is intended to support research and development efforts in materials science and drug development by offering detailed structural data and experimental methodologies.

Molecular and Crystal Structure Overview

This compound (H₄TCPB) is a tetracarboxylic acid ligand featuring a central benzene (B151609) ring substituted with four carboxyphenyl groups. This symmetrical and rigid molecular architecture makes it a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures.[1] The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available in the Crystallography Open Database (COD) under the deposition number 7227669.[2]

Crystallographic Data

The crystal structure of this compound was reported by Hisaki, et al. in the journal CrystEngComm in 2017. The compound crystallizes in the orthorhombic space group Pbcn. A summary of the key crystallographic parameters is provided in the table below.

| Parameter | Value |

| Chemical Formula | C₃₄H₂₂O₈ |

| Molecular Weight | 558.53 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a | 19.4377 Å |

| b | 30.6822 Å |

| c | 9.1127 Å |

| α | 90.0000° |

| β | 90.0000° |

| γ | 90.0000° |

| Volume | 5434.6 ų |

| Z | 8 |

| Z' | 0.5 |

| Calculated Density | 1.365 g/cm³ |

| R-factor | 0.1720 |

Table 1: Crystallographic data for this compound. Data sourced from the Crystallography Open Database (COD ID: 7227669).[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient route to form the carbon-carbon bonds between the central benzene ring and the peripheral carboxyphenyl groups.

A general synthetic protocol involves the following steps:

-

Reactants and Catalyst: The reaction typically employs a tetrabromobenzene derivative and a boronic acid derivative of benzoic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base, is used.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete.

-

Work-up and Purification: After cooling, the product is isolated through a series of extraction and washing steps. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a common method for crystal growth is slow evaporation from a suitable solvent.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

-

Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystal Growth: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Single-Crystal X-ray Diffraction Data Collection

The determination of the crystal structure involves the following general procedure for single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Molecular Visualization

The molecular structure of this compound is characterized by a planar central benzene ring with four carboxyphenyl groups extending outwards. The dihedral angles between the central ring and the peripheral phenyl rings are crucial in defining the overall three-dimensional shape of the molecule and its packing in the crystal lattice.

References

Solubility Profile of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene, also known as H₄TCPB, is a tetra-carboxylic acid ligand of significant interest in the development of Metal-Organic Frameworks (MOFs). The solubility of this linker molecule in various solvents is a critical parameter for the synthesis of MOFs, influencing reaction kinetics, crystal growth, and the overall yield and quality of the resulting framework. This technical guide provides a comprehensive overview of the known solubility characteristics of H₄TCPB and outlines a general experimental protocol for the precise determination of its solubility.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and its application in MOF synthesis, a qualitative understanding of its solubility has been established. The compound's four carboxylic acid groups and its rigid aromatic core dictate its solubility behavior, favoring polar aprotic solvents.

| Solvent | Type | Solubility (Qualitative) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Good | Commonly used as a solvent for the synthesis of MOFs utilizing H₄TCPB as a linker. Its ability to dissolve H₄TCPB allows for the formation of homogeneous reaction mixtures, which is crucial for the growth of high-quality crystals. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Good | Another widely used polar aprotic solvent in which H₄TCPB exhibits good solubility. Its higher boiling point compared to DMF can be advantageous for certain solvothermal synthesis conditions. |

| Water | Polar Protic | Insoluble | A calculated water solubility of 2.1 x 10⁻⁴ g/L at 25°C indicates very low solubility. The nonpolar benzene (B151609) core and the extensive hydrogen bonding between the carboxylic acid groups in the solid state limit its dissolution in water. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Good | While not as commonly cited as DMF or DMSO for H₄TCPB, NMP is a powerful polar aprotic solvent and is expected to be a good solvent for this compound. |

| Ethanol (B145695) | Polar Protic | Poor to Insoluble | The polarity of ethanol is generally insufficient to overcome the intermolecular forces of the solid H₄TCPB. |

| Methanol (B129727) | Polar Protic | Poor to Insoluble | Similar to ethanol, methanol is not an effective solvent for H₄TCPB. |

| Acetone | Polar Aprotic | Poor to Insoluble | Despite being a polar aprotic solvent, acetone's solvating power is typically not high enough to dissolve H₄TCPB to a significant extent. |

| Toluene (B28343) | Nonpolar | Insoluble | The nonpolar nature of toluene makes it a poor solvent for the highly polar H₄TCPB. |

| Hexane (B92381) | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unable to dissolve the polar, crystalline structure of H₄TCPB. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (H₄TCPB)

-

Selected solvents (e.g., DMF, DMSO, NMP)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of H₄TCPB and add it to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 50 °C).

-

Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure that a true equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Dilution:

-

Carefully extract a precise volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

-

For accurate concentration determination, it is advisable to filter the collected supernatant through a 0.22 µm syringe filter.

-

Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Determination:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of H₄TCPB of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.

-

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and detection of H₄TCPB.

-

Prepare a series of standard solutions of H₄TCPB of known concentrations and inject them into the HPLC system to create a calibration curve based on peak area.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

An In-depth Technical Guide to the Thermal Stability of the H4TCPB Linker and its Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) linker, a crucial component in the synthesis of robust Metal-Organic Frameworks (MOFs). Understanding the thermal properties of both the linker and the resulting MOFs is paramount for their application in fields requiring high-temperature resilience, such as catalysis, gas storage, and drug delivery systems.

Introduction to the H4TCPB Linker

The H4TCPB linker is a tetratopic carboxylic acid ligand known for its rigid and planar structure, which enables the formation of highly porous and stable MOFs. Its chemical structure consists of a central benzene (B151609) ring functionalized with four carboxyphenyl groups. This arrangement provides multiple coordination sites for metal ions, leading to the formation of diverse and robust framework architectures. The inherent thermal stability of the H4TCPB linker is a key factor contributing to the high thermal resilience of the MOFs it forms.

Thermal Stability of H4TCPB-Based Metal-Organic Frameworks

While specific thermogravimetric analysis (TGA) data for the pure, unbound H4TCPB linker is not extensively reported in the public domain, its high thermal stability can be inferred from the thermal properties of the MOFs constructed from it. The coordination of the carboxylate groups to metal centers in a rigid framework often enhances the overall thermal stability compared to the free linker. Below is a summary of the thermal stability of various MOFs incorporating the H4TCPB linker.

Table 1: Thermal Stability of Various H4TCPB-Based MOFs

| MOF Designation/Metal Center | Decomposition Temperature (°C) | Atmosphere | Reference |

| Thorium-based MOFs (Compounds 1, 2, and 3) | > 500 | N/A | [1] |

| Zr-CAU-24 | Thermally stable up to 200°C, decomposes at 250°C | N/A | [2] |

| Ce-CAU-24 | N/A (Synthesis reported, stability not detailed) | N/A | [3] |

Note: "N/A" indicates that the information was not specified in the cited source.

The data clearly indicates that MOFs synthesized with the H4TCPB linker exhibit high thermal stability, with thorium-based frameworks being stable even above 500 °C[1]. The Zr-based MOF also shows considerable stability, being stable up to 200 °C[2]. This resilience is critical for applications that involve thermal cycling or are conducted at elevated temperatures.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and characterization of H4TCPB and its derivative MOFs.

The H4TCPB linker is typically synthesized via a Suzuki coupling reaction. A detailed protocol has been reported in the literature[4]. The general workflow for this synthesis is illustrated in the diagram below.

The following protocol is adapted from the synthesis of a thorium-based MOF using the H4TCPB linker[1].

-

Reactant Preparation: A mixture of Th(NO₃)₄·5H₂O (11.40 mg, 0.02 mmol) and H4TCPB (11.17 mg, 0.02 mmol) is prepared.

-

Solvent Addition: To the solid mixture, add 1.5 mL of N,N-dimethylformamide (DMF) and 0.025 mL of trifluoroacetic acid.

-

Solvothermal Reaction: The mixture is placed in a 7 mL capped vial and heated at 130 °C for 6 hours.

-

Cooling and Isolation: The vial is then cooled to room temperature.

-

Washing and Drying: The resulting colorless crystals are filtered, washed with ethanol, and dried at room temperature.

The following is a general protocol for conducting TGA on organic compounds like the H4TCPB linker or its MOF derivatives.

-

Instrument and Sample Preparation:

-

Use a calibrated thermogravimetric analyzer.

-

Place a small amount of the finely powdered sample (typically 5-10 mg) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Record the initial weight of the sample.

-

-

TGA Method Parameters:

-

Purge Gas: Use an inert gas such as nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 800-900 °C).

-

-

-

Data Collection and Analysis:

-

Continuously record the sample weight as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum weight loss rates, which correspond to the decomposition temperatures.

-

Conclusion

The H4TCPB linker is a robust building block for the synthesis of highly stable Metal-Organic Frameworks. The thermal stability of H4TCPB-based MOFs, particularly those with thorium and zirconium, makes them promising candidates for applications in demanding environments where thermal resilience is a critical requirement. The provided experimental protocols offer a foundation for the synthesis and thermal characterization of these advanced materials, paving the way for further research and development in catalysis, drug delivery, and materials science.

References

- 1. Synthesis of luminescent thorium-based metal–organic frameworks with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

Harnessing the Potential of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB) in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB), a versatile tetratopic organic linker, and its burgeoning applications in materials science. The unique structural characteristics of H4TCPB, featuring a central benzene (B151609) core with four carboxyphenyl arms, make it an exceptional building block for the synthesis of highly porous and functional materials, particularly Metal-Organic Frameworks (MOFs). This guide delves into the synthesis of H4TCPB, its integration into advanced materials, and the potential applications of these materials in gas storage and separation, catalysis, luminescence, sensing, and drug delivery, with a focus on quantitative data and detailed experimental protocols.

The H4TCPB Ligand: Synthesis and Properties

H4TCPB is a rigid, tetratopic carboxylic acid ligand. Its structure allows for the formation of robust, three-dimensional porous networks when coordinated with metal ions.

Synthesis of H4TCPB: The most prevalent method for synthesizing H4TCPB is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction offers a versatile and efficient route to forming the necessary carbon-carbon bonds.

Experimental Protocol: Synthesis of H4TCPB via Suzuki Coupling

Materials:

-

1,2,4,5-tetrabromobenzene

-

(4-(methoxycarbonyl)phenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 1,2,4,5-tetrabromobenzene, (4-(methoxycarbonyl)phenyl)boronic acid (4.4 equivalents), and potassium carbonate (8 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically 3:1 v/v). Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours under the inert atmosphere.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with HCl to precipitate the crude tetramethyl ester product. Filter the solid and wash with water.

-

Hydrolysis: Suspend the crude ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups to carboxylic acids.

-

Purification: After cooling, acidify the solution with HCl to precipitate the H4TCPB product. Filter the white solid, wash thoroughly with water, and dry under vacuum.

Logical Workflow for H4TCPB Synthesis:

An In-depth Technical Guide to 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: A Core Component in Advanced Material and Therapeutic Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, a pivotal organic linker in the fields of materials science and nanomedicine. Herein, we delve into its discovery and history, physicochemical properties, synthesis protocols, and its applications, with a particular focus on its role in the development of drug delivery systems.

Introduction and Historical Context

This compound, commonly referred to as H4TCPB, is a tetratopic carboxylic acid linker that has garnered significant attention for its use in the synthesis of metal-organic frameworks (MOFs). Its rigid, planar structure and the symmetric disposition of its four carboxyl groups make it an exceptional building block for the construction of highly porous and stable crystalline materials.

While the precise date and researchers associated with the initial discovery of H4TCPB are not prominently documented in readily available literature, its emergence is intrinsically linked to the advancement of reticular chemistry. This field focuses on the design and synthesis of extended structures from molecular building blocks. The development of tetratopic linkers like H4TCPB was a logical progression from simpler ditopic and tritopic linkers, enabling the formation of more complex and highly connected network topologies. The primary synthetic route to this and similar multitopic linkers is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Physicochemical and Structural Properties

The defining feature of this compound is its molecular architecture, which consists of a central benzene (B151609) ring symmetrically substituted with four carboxyphenyl groups. This arrangement provides four points of connection for coordination with metal ions or clusters, making it a tetratopic linker.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C34H22O8 | [1] |

| Molecular Weight | 558.53 g/mol | [1] |

| CAS Number | 1078153-58-8 | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97% to ≥98% (typical) | [2] |

| IUPAC Name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrabenzoic acid | [1] |

| Synonyms | H4TCPB, 4',5'-Bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | P b c n | [1] |

| a | 19.4377 Å | [1] |

| b | 30.6822 Å | [1] |

| c | 9.1127 Å | [1] |

| α, β, γ | 90° | [1] |

| COD Number | 7227669 | [1] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 1,2,4,5-Tetrakis(p-tolyl)benzene

This step involves the reaction of a Grignard reagent with a halogenated benzene core.

-

Reactants: Hexabromobenzene (B166198), p-tolylmagnesium bromide, THF (solvent).

-

Procedure: To a solution of hexabromobenzene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of p-tolylmagnesium bromide in THF is added dropwise at room temperature. The reaction mixture is stirred for several hours.

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., THF or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by washing with appropriate solvents like hexanes and cold acetone (B3395972) to yield 1,2,4,5-tetrakis(p-tolyl)benzene.

Step 2: Oxidation to this compound

The methyl groups of the tolyl substituents are oxidized to carboxylic acids.

-

Reactants: 1,2,4,5-Tetrakis(p-tolyl)benzene, an oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid), a suitable solvent system (e.g., pyridine/water or acetone/water).

-

Procedure: 1,2,4,5-Tetrakis(p-tolyl)benzene is dissolved in the chosen solvent system, and the oxidizing agent is added portion-wise while monitoring the temperature. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by techniques like TLC).

-

Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO4). The mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The precipitate is collected by filtration, washed thoroughly with water, and dried to afford this compound.

Synthesis of a Zirconium-based MOF (CAU-24) using H4TCPB

This protocol is adapted from the synthesis of Zr-CAU-24.[4]

-

Reactants: Zirconium(IV) chloride (ZrCl4), this compound (H4TCPB), N,N-dimethylformamide (DMF), formic acid.

-

Procedure:

-

Dissolve H4TCPB in DMF in a suitable vessel.

-

Separately, prepare an aqueous solution of ZrCl4.

-

Add the aqueous metal solution and formic acid to the H4TCPB solution.

-

The mixture is then stirred and heated (e.g., at 100 °C) for a short duration (e.g., 15 minutes).

-

-

Work-up: The resulting microcrystalline powder is collected by filtration, washed with a suitable solvent like ethanol, and dried at room temperature. The material can be further activated by heating under vacuum to remove guest molecules from the pores.

Applications in Drug Delivery and Therapeutics

While H4TCPB itself is not known to have direct biological activity, the MOFs constructed from it are of significant interest to drug development professionals. The high porosity and tunable pore sizes of these MOFs make them excellent candidates for drug delivery vehicles.[5]

MOFs as Nanocarriers for Anticancer Drugs

MOFs synthesized from linkers like H4TCPB can encapsulate therapeutic agents, protecting them from degradation in the biological environment and facilitating their delivery to target tissues. The enhanced permeability and retention (EPR) effect in tumors allows for passive targeting of these nanoscale MOFs.

Table 3: Examples of Drugs Delivered by MOFs and Their Therapeutic Targets

| Drug | Drug Class | General Cellular/Signaling Pathway Target |

| Doxorubicin | Anthracycline Chemotherapy | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species. |

| Cisplatin | Platinum-based Chemotherapy | Forms DNA adducts, leading to apoptosis. |

| 5-Fluorouracil | Antimetabolite | Inhibition of thymidylate synthase, disrupting DNA synthesis. |

| Camptothecin | Topoisomerase Inhibitor | Inhibition of topoisomerase I, leading to DNA damage and apoptosis. |